
(3-phenyladamantanyl)-N-(1,3-thiazolin-2-yl)carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-phenyladamantanyl)-N-(1,3-thiazolin-2-yl)carboxamide, also known as PTAC, is a synthetic compound that belongs to the class of adamantane derivatives. PTAC has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Synthesis of Thiazole Derivatives
A variety of thiazole derivatives have been synthesized to explore their antimicrobial potential. For instance, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and showed significant antimicrobial activity against Gram-positive, Gram-negative bacterial strains, and fungal strains, with some derivatives outperforming reference drugs in terms of potency against pathogenic strains (D. Bikobo et al., 2017).
Anticancer Properties
Thiazole derivatives have been investigated for their anticancer activities. A novel series of thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized and showed weak to moderate antibacterial activity against both Gram-negative and positive bacteria, as well as antifungal activity. Interestingly, one compound exhibited notable antibacterial activity against Gram-positive bacteria, particularly S. aureus, indicating potential for further exploration as anti-tumor drugs (Rakia Abd Alhameed et al., 2019).
Enzyme Inhibition and Biological Activities
Carbonic Anhydrase Inhibitors
Thiazole derivatives have also been explored for their enzyme inhibitory properties. Novel metal complexes of a specific thiazole sulfonamide showed strong inhibitory effects on carbonic anhydrase enzymes, suggesting their potential application in the treatment of conditions where enzyme inhibition is beneficial (Nurgün Büyükkıdan et al., 2013).
Antimicrobial and Antifungal Activities
The exploration of thiazole derivatives for antimicrobial and antifungal activities continues to be a significant area of research. For example, compounds containing thiazole and 1,3,4-thiadiazole derivatives were synthesized and showed moderate activity against tested fungi, highlighting their potential as fungicidal agents (Tang Zi-lon, 2015).
Eigenschaften
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c23-17(22-18-21-6-7-24-18)20-11-14-8-15(12-20)10-19(9-14,13-20)16-4-2-1-3-5-16/h1-5,14-15H,6-13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKKZJTUSKOZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

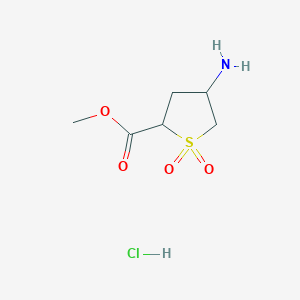
![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2519332.png)
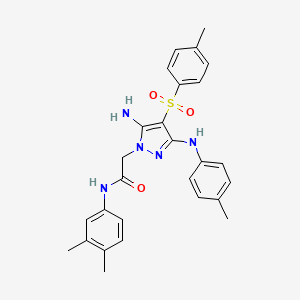
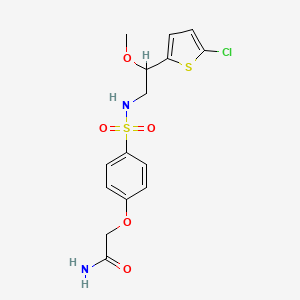
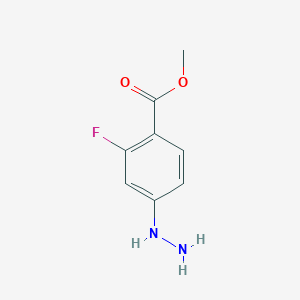
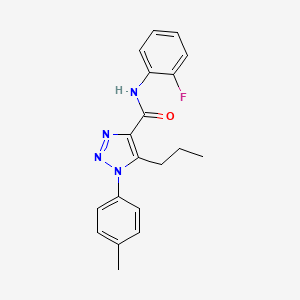
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea](/img/structure/B2519340.png)
![2-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519341.png)
![6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2519342.png)
![4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid](/img/structure/B2519343.png)

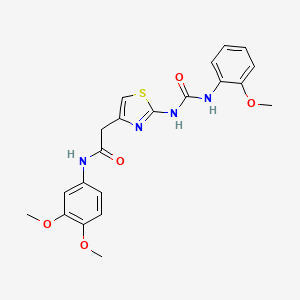
![[4-(Methylthio)phenyl]glyoxylic acid](/img/structure/B2519352.png)
![2,4-dimethyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2519354.png)